4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole
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Overview
Description
The compound "4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole" is a heterocyclic molecule that contains both a thiazole and a thiophene ring. The presence of bromine suggests potential reactivity for further chemical modifications, which could be of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a synthetic protocol involving the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole ring . This method could potentially be adapted for the synthesis of "4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using these methods . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which provides insights into the electronic properties of the compound.
Chemical Reactions Analysis
Bromine in the molecule indicates a potential site for further chemical reactions. Bromine-induced cyclization has been used to synthesize thieno[3,2-d]thiazoles from thioureas . Additionally, bromine can participate in nucleophilic substitution reactions, which could be useful for introducing various substituents into the thiazole ring, thereby modifying the compound's chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the rings. For example, the presence of a bromine atom can affect the molecule's polarity, reactivity, and potential for forming intermolecular interactions, as seen in the crystal structure analysis of a brominated imidazo[2,1-b][1,3,4]thiadiazole derivative . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the reactivity and stability of the molecule.
Scientific Research Applications
Antimicrobial Properties
A series of thiazole derivatives, including those related to 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole, have shown promising antimicrobial properties. These compounds have been evaluated for their effectiveness against various fungal and bacterial infections. In particular, some derivatives exhibited good antifungal and antibacterial activities, as evidenced by molecular docking studies targeting specific enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase, a potential target for antifungals (Sarojini et al., 2010).
Synthesis and Chemical Reactions
Thiazole compounds, including those structurally similar to 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole, have been synthesized through various methods, often involving bromination and thiocyanation reactions. The bromination process is influenced by the presence of specific substituents, affecting the position where bromine is incorporated in the thiazole or thiophene ring. These synthesis techniques are crucial in the preparation of compounds for further pharmacological evaluation (Smirnov et al., 1982).
Photophysical and Electrochemical Properties
Thiazole-based aromatic heterocyclic fluorescent compounds, including derivatives of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole, have been explored for their adjustable electronic properties. These compounds demonstrate high electrochemical activity and green fluorescence emission, making them potential candidates for various applications in materials science and electronics. Their structural and thermal properties have been extensively studied, contributing to the understanding of their photophysical behavior (Tao et al., 2013).
Anticancer Potential
Compounds containing the thiazole ring, akin to 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole, have shown significant potential as anticancer agents. Their structure-activity relationships have been studied, revealing that certain thiazole derivatives exhibit potent activity against specific cancer cell lines. These findings suggest that further exploration and modification of thiazole structures could lead to the development of new therapeutic agents for cancer treatment (Gomha et al., 2017).
Future Directions
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 |
Source
|
Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole | |
CAS RN |
352018-87-2 |
Source
|
Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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